
Sitagliptin Impurity 141
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sitagliptin Impurity 141 is a chemical compound associated with the synthesis and degradation of Sitagliptin, a medication used to manage type 2 diabetes mellitus. Sitagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which results in increased levels of incretins, thereby enhancing insulin secretion and decreasing glucagon levels. Impurities like this compound are crucial to study as they can affect the drug’s efficacy and safety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin Impurity 141 involves multiple synthetic routes. One common method includes the chemical resolution of racemates followed by reduction of enamine using sodium borohydride (NaBH4). Another method involves asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: Industrial production of Sitagliptin and its impurities typically involves large-scale chemical synthesis using commercially available starting materials. The process is optimized to ensure high yield and purity while minimizing the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Sitagliptin Impurity 141 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like NaBH4.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Various halides and nucleophiles are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of enamine intermediates typically yields chiral amines .
Wissenschaftliche Forschungsanwendungen
Sitagliptin Impurity 141 has several applications in scientific research:
Chemistry: It is used to study the stability and degradation pathways of Sitagliptin, helping to improve the drug’s formulation and shelf life.
Biology: Research on this impurity helps understand its biological effects and potential toxicity.
Medicine: Studying impurities like this compound ensures the safety and efficacy of Sitagliptin as a therapeutic agent.
Industry: It is crucial for quality control and regulatory compliance in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of Sitagliptin Impurity 141 is closely related to that of Sitagliptin. Sitagliptin inhibits the enzyme DPP-4, which slows the inactivation of incretins like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and decreased glucagon levels, thereby improving blood glucose control .
Vergleich Mit ähnlichen Verbindungen
Vildagliptin: Another DPP-4 inhibitor used to manage type 2 diabetes.
Saxagliptin: Similar to Sitagliptin, it inhibits DPP-4 and is used for glycemic control.
Alogliptin: Another member of the DPP-4 inhibitor class with similar mechanisms.
Uniqueness: Sitagliptin Impurity 141 is unique due to its specific structural and chemical properties that arise during the synthesis of Sitagliptin. Its study helps in understanding the complete profile of Sitagliptin, ensuring its safety and efficacy .
By understanding this compound, researchers and pharmaceutical companies can ensure the production of safe and effective medications for managing type 2 diabetes.
Eigenschaften
CAS-Nummer |
36578-37-7 |
|---|---|
Molekularformel |
C12H24N2O2 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
N-[2-(2,2-dimethylpropanoylamino)ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)9(15)13-7-8-14-10(16)12(4,5)6/h7-8H2,1-6H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
JIUXOQPDAVCERS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NCCNC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


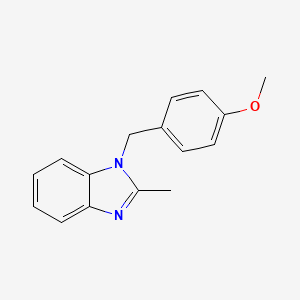
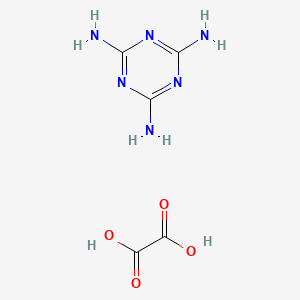
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
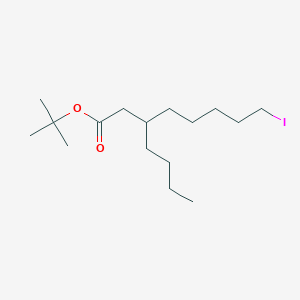
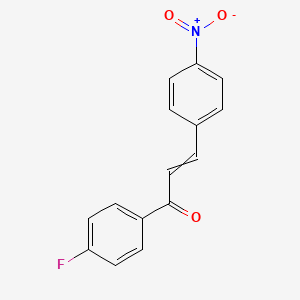
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
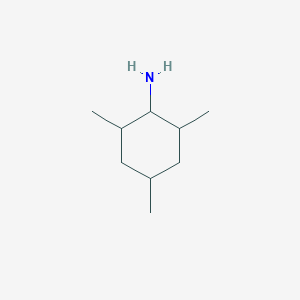
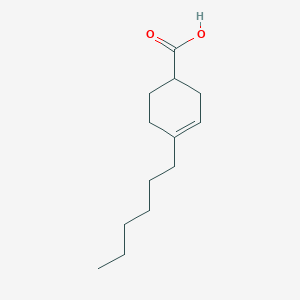
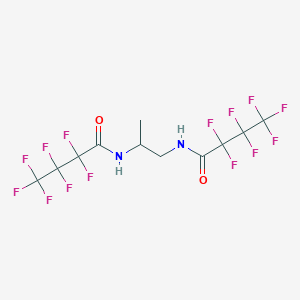
![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)
![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)

![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
